molecular formula C14H14INO B13274025 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine

2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine

Cat. No.: B13274025
M. Wt: 339.17 g/mol
InChI Key: RYHZEOPJEHCGRI-UHFFFAOYSA-N
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Description

2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14INO It is characterized by the presence of an iodophenoxy group attached to a phenyl ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine typically involves the reaction of 4-iodophenol with 4-bromophenylacetonitrile under specific conditions to form an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: A precursor in the synthesis of 2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine.

    4-Bromophenylacetonitrile: Another precursor used in the synthesis.

    2-[4-(4-Bromophenoxy)phenyl]ethan-1-amine: A similar compound with a bromine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodophenoxy group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14INO

Molecular Weight

339.17 g/mol

IUPAC Name

2-[4-(4-iodophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14INO/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8H,9-10,16H2

InChI Key

RYHZEOPJEHCGRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)I

Origin of Product

United States

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